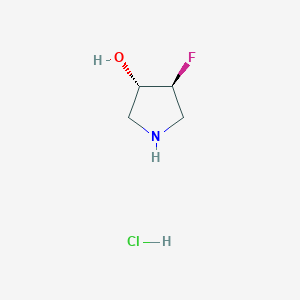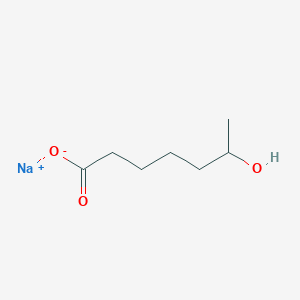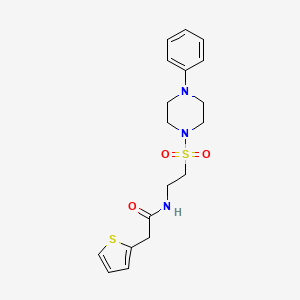
1-(2,2,2-Trifluoroethyl)pyrrolidine-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrrolidine derivatives can involve various strategies, including cyclization reactions, as seen in the synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids where an azide intermediate is cyclized to form the pyridone structure . Similarly, the synthesis of 1-(3-Chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxylic acid involves cyclization of a hydrazine derivative with a diketone . These methods could potentially be adapted for the synthesis of 1-(2,2,2-Trifluoroethyl)pyrrolidine-3-carboxylic acid hydrochloride by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is often characterized by X-ray crystallography, as seen in the coordination polymers with pyridine-2,4,6-tricarboxylic acid . The structure of pyrrolidine derivatives can be influenced by the nature of substituents and the reaction conditions. For instance, the presence of a trifluoromethyl group can increase the electrophilicity of adjacent carbonyl groups, as observed in the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including decarboxylation and nitrosation, as demonstrated in the study of 1-acyl-2-pyrrolidone-3-carboxylic acids . The presence of electron-withdrawing groups such as trifluoromethyl can influence the reactivity and regioselectivity of these reactions. For example, the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones leads to regioisomeric pyrrolopyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be deduced from their reactivity patterns and the nature of their substituents. For example, the presence of a trifluoromethyl group can significantly alter the acidity and reactivity of carboxylic acids, as seen in the synthesis of ketones from carboxylic acids using 2-(trifluoromethylsulfonyloxy)pyridine . The hydrolytic synthesis of lanthanide(III) complexes with pyridine-2,6-dicarboxylic acid also highlights the role of the carboxylate group in coordination chemistry .
科学的研究の応用
Environmental Contamination and Treatment
- Perfluoroalkyl Acids in the Environment : Research has highlighted the prevalence of perfluoroalkyl acids (PFAs), including carboxylic and sulfonic acids, in water and wastewater. These studies shed light on the environmental distribution, treatment challenges, and the need for efficient removal methods, such as filtration and sorption technologies. This context could be relevant for understanding the environmental impact and treatment options for related compounds, including 1-(2,2,2-Trifluoroethyl)pyrrolidine-3-carboxylic acid hydrochloride (Rayne & Forest, 2009).
Industrial and Chemical Applications
- Organic Acids in Industrial Processes : A comprehensive review discussed the roles of various organic acids, including carboxylic acids, in industrial applications, such as acidizing operations in oil and gas extraction. These insights into the use of organic acids for removing formation damage and enhancing production efficiency might offer parallels for the industrial applications of 1-(2,2,2-Trifluoroethyl)pyrrolidine-3-carboxylic acid hydrochloride (Alhamad et al., 2020).
Biomedical Research
- Pyrrolidine Compounds in Drug Discovery : The pyrrolidine ring, a core structure in many biologically active compounds, has been extensively studied for its pharmaceutical applications. This research can inform the potential medical or drug discovery applications of pyrrolidine derivatives, including 1-(2,2,2-Trifluoroethyl)pyrrolidine-3-carboxylic acid hydrochloride. The versatility of the pyrrolidine scaffold in medicinal chemistry underscores its utility in developing compounds with varied biological activities (Li Petri et al., 2021).
Safety and Hazards
特性
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)4-11-2-1-5(3-11)6(12)13;/h5H,1-4H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSAGUXAENKKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,4-difluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2547580.png)
![N2,N6-bis(6-fluorobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2547581.png)
![2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2547583.png)
![4-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide](/img/structure/B2547584.png)

![ethyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2547588.png)
![Tert-butyl (1-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B2547589.png)

![N-(2,4-dimethoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2547594.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[3-(2,2,2-trifluoroethyl)anilino]acetamide](/img/structure/B2547597.png)
